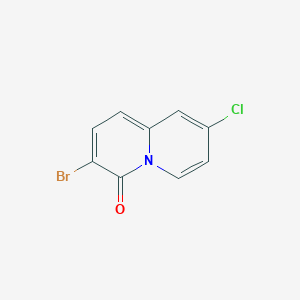![molecular formula C7H15NO2 B13462954 [3-(Methoxymethyl)oxolan-3-yl]methanamine](/img/structure/B13462954.png)
[3-(Methoxymethyl)oxolan-3-yl]methanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[3-(Methoxymethyl)oxolan-3-yl]methanamine is an organic compound with the molecular formula C7H15NO2 It is a derivative of oxolane, featuring a methoxymethyl group and a methanamine group attached to the oxolane ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of [3-(Methoxymethyl)oxolan-3-yl]methanamine typically involves the following steps:
Formation of the Oxolane Ring: The oxolane ring can be synthesized through cyclization reactions involving diols and appropriate reagents.
Introduction of the Methoxymethyl Group: The methoxymethyl group can be introduced via alkylation reactions using methoxymethyl chloride and a suitable base.
Attachment of the Methanamine Group:
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental sustainability. Techniques such as continuous flow chemistry and green chemistry principles may be employed to enhance efficiency and reduce waste.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methanamine group, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxolane ring to more saturated derivatives.
Substitution: The methoxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophiles like halides and amines can be employed under basic or acidic conditions.
Major Products:
Oxidation: Formation of oxo derivatives.
Reduction: Formation of more saturated oxolane derivatives.
Substitution: Formation of various substituted oxolane derivatives.
Chemistry:
Synthesis of Complex Molecules: this compound can be used as a building block in the synthesis of more complex organic molecules.
Catalysis: It may serve as a ligand in catalytic reactions, enhancing the efficiency of certain transformations.
Biology and Medicine:
Drug Development: The compound’s structural features make it a candidate for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Biochemical Studies: It can be used in studies investigating the interactions between small molecules and biological macromolecules.
Industry:
Materials Science: The compound may be utilized in the development of new materials with specific properties, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of [3-(Methoxymethyl)oxolan-3-yl]methanamine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The methanamine group can form hydrogen bonds and electrostatic interactions with biological macromolecules, influencing their function.
Comparaison Avec Des Composés Similaires
[3-(Hydroxymethyl)oxolan-3-yl]methanamine: Similar structure but with a hydroxymethyl group instead of a methoxymethyl group.
[3-(Ethoxymethyl)oxolan-3-yl]methanamine: Similar structure but with an ethoxymethyl group instead of a methoxymethyl group.
Uniqueness:
Methoxymethyl Group: The presence of the methoxymethyl group in [3-(Methoxymethyl)oxolan-3-yl]methanamine imparts unique chemical properties, such as increased lipophilicity and potential for specific interactions with biological targets.
Propriétés
Formule moléculaire |
C7H15NO2 |
|---|---|
Poids moléculaire |
145.20 g/mol |
Nom IUPAC |
[3-(methoxymethyl)oxolan-3-yl]methanamine |
InChI |
InChI=1S/C7H15NO2/c1-9-5-7(4-8)2-3-10-6-7/h2-6,8H2,1H3 |
Clé InChI |
AGOHRXYQMIQOMB-UHFFFAOYSA-N |
SMILES canonique |
COCC1(CCOC1)CN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![tert-butyl N-{3-cyclohexylbicyclo[1.1.1]pentan-1-yl}carbamate](/img/structure/B13462882.png)
![[3-(Difluoromethyl)oxolan-3-yl]methanethiol](/img/structure/B13462884.png)



![rac-(1R,2S,4S)-2-(methoxymethyl)bicyclo[2.2.1]heptan-2-amine hydrochloride](/img/structure/B13462913.png)

![4-(Bromomethyl)-1-ethyl-2-oxabicyclo[2.1.1]hexane](/img/structure/B13462921.png)

![Tert-butyl 1,1-dioxo-octahydro-1lambda6-pyrrolo[3,4-e][1,2]thiazine-6-carboxylate](/img/structure/B13462931.png)
![rac-(1R,4S,5S)-4-(5-methylpyridin-3-yl)-2-oxabicyclo[2.1.1]hexane-5-carboxylic acid](/img/structure/B13462935.png)

